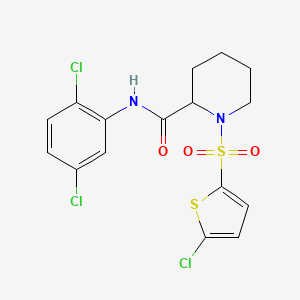![molecular formula C11H19NO2 B2778874 Tert-butyl 2-(2-azabicyclo[2.1.1]hexan-1-yl)acetate CAS No. 2248350-97-0](/img/structure/B2778874.png)
Tert-butyl 2-(2-azabicyclo[2.1.1]hexan-1-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-(2-azabicyclo[2.1.1]hexan-1-yl)acetate: is a chemical compound characterized by its unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The bicyclic framework provides a rigid structure that can influence the compound’s reactivity and interaction with biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(2-azabicyclo[2.1.1]hexan-1-yl)acetate typically involves the formation of the bicyclic core followed by functionalization. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the preparation might start with a suitable azabicyclo compound, which is then reacted with tert-butyl acetate in the presence of a base to form the desired product .
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and scalability. Additionally, purification steps such as crystallization or chromatography would be employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 2-(2-azabicyclo[2.1.1]hexan-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Conditions for substitution reactions can vary widely but often involve nucleophiles or electrophiles under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine .
Scientific Research Applications
Chemistry: In organic synthesis, tert-butyl 2-(2-azabicyclo[2.1.1]hexan-1-yl)acetate can be used as a building block for more complex molecules. Its rigid structure can influence the stereochemistry of reactions, making it valuable in the synthesis of chiral compounds .
Biology and Medicine: The compound’s unique structure allows it to interact with biological targets in specific ways, potentially leading to the development of new pharmaceuticals. It may be investigated for its activity against various biological pathways or as a scaffold for drug design .
Industry: In industrial applications, this compound could be used in the development of new materials or as an intermediate in the production of other chemicals. Its stability and reactivity make it a versatile component in various chemical processes .
Mechanism of Action
The mechanism by which tert-butyl 2-(2-azabicyclo[2.1.1]hexan-1-yl)acetate exerts its effects depends on its interaction with molecular targets. The bicyclic structure can fit into specific binding sites on enzymes or receptors, influencing their activity. This interaction can modulate biological pathways, leading to various effects depending on the target .
Comparison with Similar Compounds
Tert-butyl 2-(2-azabicyclo[2.2.1]heptan-1-yl)acetate: This compound has a similar bicyclic structure but with a different ring size, which can affect its reactivity and biological activity.
Tert-butyl 2-(2-azabicyclo[2.1.1]hexan-4-yl)acetate: Another similar compound with a different substitution pattern on the bicyclic core.
Uniqueness: Tert-butyl 2-(2-azabicyclo[2.1.1]hexan-1-yl)acetate is unique due to its specific bicyclic structure, which provides a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
tert-butyl 2-(2-azabicyclo[2.1.1]hexan-1-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-10(2,3)14-9(13)6-11-4-8(5-11)7-12-11/h8,12H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQVXOQWAZBJYDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC12CC(C1)CN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
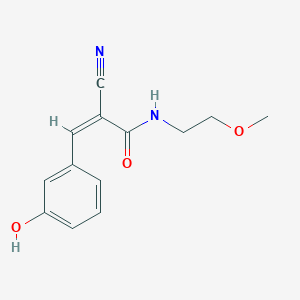
![(E)-2-cyano-3-[3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]-N-(2-nitrophenyl)prop-2-enamide](/img/structure/B2778796.png)
![2-{[4-(2-chloroacetyl)-1H-pyrrol-2-yl]methylidene}propanedinitrile](/img/structure/B2778798.png)
![N4-(2,4-dimethylphenyl)-1-methyl-N6-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2778799.png)
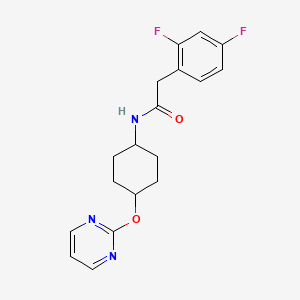
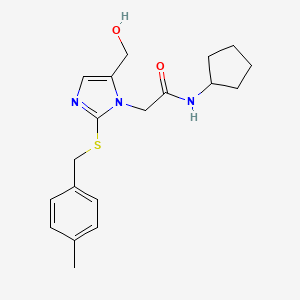
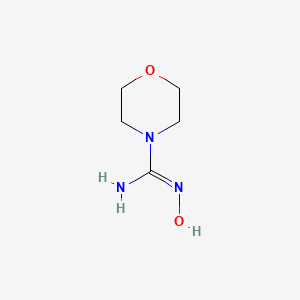
![N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-4-nitrobenzamide](/img/structure/B2778806.png)
![2-(2-methoxyphenyl)-5-methyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine hydrochloride](/img/structure/B2778807.png)
![N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopentanecarboxamide](/img/structure/B2778808.png)
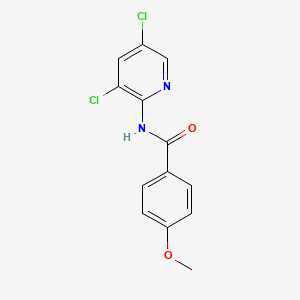
![N-(2H-1,3-benzodioxol-5-yl)-N'-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide](/img/structure/B2778810.png)
